tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate

Metabolic stability Azetidine isostere N-dealkylation

tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate (CAS 887587-05-5) is a fully protected, 1,3-disubstituted azetidine sulfonamide bearing a Boc carbamate on the ring nitrogen and a 4-carbamoylbenzenesulfonyl group at the 3-position. With molecular formula C₁₅H₂₀N₂O₅S and molecular weight 340.39 g·mol⁻¹, it belongs to the class of N-Boc-azetidine-3-sulfonyl arenes that serve as versatile intermediates for protease inhibitors, GPCR-targeted ligands, and sulfonamide-containing drug candidates.

Molecular Formula C15H20N2O5S
Molecular Weight 340.4 g/mol
CAS No. 887587-05-5
Cat. No. B12442786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate
CAS887587-05-5
Molecular FormulaC15H20N2O5S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H20N2O5S/c1-15(2,3)22-14(19)17-8-12(9-17)23(20,21)11-6-4-10(5-7-11)13(16)18/h4-7,12H,8-9H2,1-3H3,(H2,16,18)
InChIKeySLMLAFUEAKTIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate – What This Protected Azetidine Sulfonamide Building Block Delivers for Medicinal Chemistry Procurement


tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate (CAS 887587-05-5) is a fully protected, 1,3-disubstituted azetidine sulfonamide bearing a Boc carbamate on the ring nitrogen and a 4-carbamoylbenzenesulfonyl group at the 3-position . With molecular formula C₁₅H₂₀N₂O₅S and molecular weight 340.39 g·mol⁻¹, it belongs to the class of N-Boc-azetidine-3-sulfonyl arenes that serve as versatile intermediates for protease inhibitors, GPCR-targeted ligands, and sulfonamide-containing drug candidates [1]. Its computed XLogP of 0.8 and single hydrogen-bond donor distinguish it from five- and six-membered ring congeners in terms of both physicochemical trajectory and metabolic handling [2].

Why a Piperidine or Pyrrolidine Analog Cannot Replace tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate in Lead Optimisation


Although tert-butyl 3-(4-carbamoylbenzenesulfonyl)pyrrolidine-1-carboxylate (CAS 887587-88-4) and its piperidine counterpart (CAS 887591-32-4) share an identical sulfonyl-carbamoyl pharmacophore, ring size alone dictates profoundly different metabolic stability, conformational preference, and pharmacokinetic outcomes that render simple substitution scientifically risky. Azetidine-based sulfonamides resist N-dealkylation—a major clearance route for piperidine and pyrrolidine congeners—because the four-membered ring electronically deactivates the adjacent C–N bond toward oxidative metabolism [1]. In a direct comparison of azetidine, pyrrolidine, and piperidine sulfonylureas, the azetidine-containing probe exhibited distinct photopharmacological switching kinetics, while the pyrrolidine analog alone demonstrated superior switch-OFF performance, underscoring that even subtle ring-size changes produce non-interchangeable functional profiles [2]. Consequently, researchers who substitute a 5- or 6-membered ring for the azetidine core risk introducing unanticipated metabolic liabilities or altered target engagement that cannot be predicted from primary pharmacology data alone.

Quantitative Comparative Evidence for tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate Versus Its Closest Analogs


Azetidine vs. Piperidine: N-Dealkylation Resistance Demonstrated in 5-HT₄ Partial Agonist Series

In a systematic study comparing heterocyclic replacements in a 5-HT₄ partial agonist scaffold, azetidine-containing analogs were entirely resistant to N-dealkylation—the dominant metabolic pathway for the piperidine prototype PF-4995274—while pyrrolidine and functionalized piperidine variants continued to undergo both N-dealkylation and cyclized oxazolidine metabolite formation [1]. This metabolic switch was attributed to the unique electronic environment of the azetidine ring, which deactivates the adjacent C–N bond toward cytochrome P450-mediated oxidation.

Metabolic stability Azetidine isostere N-dealkylation

Computed Lipophilicity Differentiation: para-Carbamoyl Azetidine vs. meta-Carbamoyl Isomer and Ring-Expanded Analogs

The para-substituted carbamoyl isomer (CAS 887587-05-5) possesses a computed XLogP of 0.8 with one hydrogen-bond donor and five hydrogen-bond acceptors [1]. The meta-carbamoyl positional isomer (CAS 887586-99-4) exhibits identical molecular formula and molecular weight but a distinct connectivity that alters dipole moment and solvation properties . Ring-expansion to pyrrolidine (CAS 887587-88-4, MW 354.42, C₁₆H₂₂N₂O₅S) and piperidine (CAS 887591-32-4, MW 368.45, C₁₇H₂₄N₂O₅S) increases both molecular weight and rotatable bond count, predictably raising lipophilicity and potentially enhancing passive membrane permeability at the expense of solubility [2].

Physicochemical properties XLogP Hydrogen bonding

Ring-Size Pharmacological Differentiation: Azetidine, Pyrrolidine, and Piperidine Sulfonamides as β₃-Adrenergic Receptor Agonist Linkers

In a direct comparative study, piperidine, pyrrolidine, and azetidine sulfonamides were evaluated as linkers in human β₃-adrenergic receptor (β₃-AR) agonists. The azetidine derivative 37 exhibited potent β₃-AR agonism with good selectivity against β₁- and β₂-AR subtypes, alongside piperidine derivatives 7, 8, and 13 [1]. This demonstrates that the azetidine sulfonamide core is competent to deliver target potency and selectivity profiles comparable to—but structurally distinct from—the larger ring systems, offering a differentiated intellectual property position.

β₃-adrenergic receptor Sulfonamide linker GPCR agonism

Photochromic Sulfonylurea Ring-Size Comparison: Differential Photoswitching Kinetics

Three light-activated sulfonylureas incorporating azetidine, pyrrolidine, and piperidine closed rings were synthesized and evaluated for optical control of pancreatic beta cell Ca²⁺ fluxes. All three ring variants increased Ca²⁺-spiking activity upon blue light illumination similarly to the first-generation compound JB253 [1]. However, the pyrrolidine-based sulfonylurea demonstrated superior switch-OFF performance—a kinetic parameter critical for precise optical control—relative to both the azetidine and piperidine analogs, indicating that ring size fine-tunes the photoresponsive behavior beyond simple on-target potency.

Photopharmacology Sulfonylurea KATP channel

Para-Carbamoyl vs. 4-Fluorophenyl: Hydrogen-Bonding Capacity for Target Engagement

The 4-fluorophenyl analog (CAS 887593-66-0, C₁₄H₁₈FNO₄S, MW 315.36) lacks the carbamoyl hydrogen-bond donor present in the target compound (CAS 887587-05-5) . The target compound's primary amide group (HBD = 1, HBA = 5) provides a specific hydrogen-bonding motif capable of engaging Asp, Glu, or backbone carbonyl residues in protease active sites or receptor orthosteric pockets, whereas the 4-fluorophenyl analog can only participate as a hydrogen-bond acceptor [1]. This functional-group distinction is critical for programs where a directed hydrogen-bond interaction with the target protein is anticipated from structural biology or computational docking studies.

Hydrogen bond donor Carbamoyl pharmacophore Sulfonamide SAR

Supplier-Reported Purity Benchmarking for Procurement Decision-Making

Multiple independent chemical suppliers list tert-butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate with a purity specification of NLT 98% (HPLC) . In contrast, the meta-carbamoyl isomer (CAS 887586-99-4) is available from overlapping suppliers at comparable purity levels, while the pyrrolidine (CAS 887587-88-4) and piperidine (CAS 887591-32-4) ring-expanded analogs are listed by a narrower set of vendors, often with less explicit purity documentation [1]. For procurement workflows requiring defined purity for reproducible synthesis or biological testing, the target compound offers the advantage of multi-sourced, specification-verified availability.

Chemical purity Procurement specification Quality control

High-Impact Procurement and Research Application Scenarios for tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate


Lead Optimization Campaigns Requiring Metabolically Stable Azetidine Sulfonamide Cores

Medicinal chemistry teams developing GPCR agonists, protease inhibitors, or ion channel modulators that incorporate a sulfonamide linker can utilize this compound as a late-stage diversification point. The azetidine scaffold's demonstrated resistance to N-dealkylation, as shown in the 5-HT₄ partial agonist series where azetidines completely eliminated this metabolic pathway relative to piperidine prototypes [1], directly reduces the risk of active metabolite formation and simplifies pharmacokinetic interpretation. Researchers should prioritize this compound over the pyrrolidine (CAS 887587-88-4) or piperidine (CAS 887591-32-4) analogs when human hepatocyte stability data or in vivo metabolite profiling indicates N-dealkylation as a clearance-limiting liability.

Structure-Based Design Exploiting the para-Carbamoyl Hydrogen-Bond Motif

For targets where crystallographic or cryo-EM evidence reveals a hydrogen-bond acceptor residue (e.g., Asp, Glu, backbone carbonyl) positioned to interact with the ligand at the para position of a phenylsulfonyl group, the target compound's primary amide provides a geometrically defined, directional H-bond donor [1]. This interaction capability is absent in the 4-fluorophenyl analog (CAS 887593-66-0) and cannot be compensated by the meta-carbamoyl isomer (CAS 887586-99-4) without altering the interaction vector. Docking or MD simulation studies that predict a binding free-energy gain of >1 kcal·mol⁻¹ from this H-bond would strongly favor procurement of the para isomer.

Fragment-Based or Property-Driven Lead Generation Where Low MW and Optimal XLogP Are Critical

The azetidine core delivers a molecular weight of 340.39 and XLogP of 0.8 [1], placing it within favorable fragment-like or lead-like chemical space (MW < 350, logP < 3). Ring expansion to pyrrolidine adds 14 mass units and one methylene of lipophilicity; further expansion to piperidine adds another 14 mass units. Fragment-based screening libraries or property-guided lead optimization programs that enforce strict physicochemical cutoffs will find the azetidine variant the most compliant starting point, potentially reducing the number of optimization cycles needed to achieve target candidate profiles.

Parallel Synthesis of Sulfonamide-Focused Compound Libraries for IP Generation

The Boc-protected azetidine nitrogen permits straightforward deprotection under acidic conditions (TFA or HCl/dioxane) to reveal a secondary amine suitable for subsequent N-functionalization via reductive amination, amide coupling, or sulfonylation [1]. Combining this orthogonal reactivity with the 3-position sulfonyl group creates a bifunctional scaffold that can be diversified in two vectors independently. The azetidine core itself offers a structurally distinct scaffold relative to the more commonly exploited pyrrolidine and piperidine sulfonamides [2], thereby enhancing the novelty and patentability of derived compound series.

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